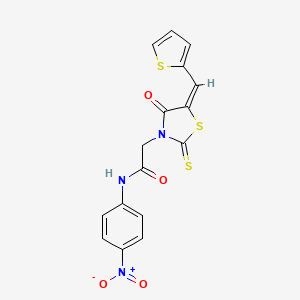
(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11N3O4S3 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(4-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, including antitumor, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is 405.46 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and LC-MS.
Antitumor Activity
Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
- IC50 Values : Compounds similar to the target compound demonstrated IC50 values ranging from 0.31 µM to 9.9 µM against these cell lines, indicating potent activity against tumor growth .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies showing that thiazolidinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which are crucial in inflammation .
Antioxidant Activity
Antioxidant assays have shown that compounds with a thiazolidine structure can effectively scavenge free radicals and reduce oxidative stress markers. For example:
- DPPH Assay : The compound exhibited significant radical scavenging activity with an EC50 value indicating effective antioxidant properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring or substituents on the phenyl groups can enhance potency and selectivity against target enzymes or receptors.
| Compound | Modification | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1 | Para-hydroxy group | 3.2 | Antitumor |
| 2 | Nitro substitution | 9.9 | Antitumor |
| 3 | Methyl group | 8.4 | Antitumor |
Case Studies
- Case Study 1 : A study evaluated a series of thiazolidinone derivatives for their cytotoxicity against various cancer cell lines, revealing that modifications significantly impacted their activity.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of similar compounds, demonstrating their ability to reduce nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S3/c20-14(17-10-3-5-11(6-4-10)19(22)23)9-18-15(21)13(26-16(18)24)8-12-2-1-7-25-12/h1-8H,9H2,(H,17,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNUTRAEZNUYJV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














